Cas no 1823868-01-4 (1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde)

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde is a versatile heterocyclic compound featuring a benzopyran core with a formyl functional group at the 7-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules and fine chemicals. Its aldehyde group enables further derivatization through condensation, reduction, or nucleophilic addition reactions, offering flexibility in synthetic applications. The compound’s rigid benzopyran scaffold contributes to stability, while the ketone and aldehyde functionalities provide reactive sites for selective modifications. It is commonly utilized in medicinal chemistry and material science research due to its potential in developing novel bioactive compounds and functional materials.
1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde structure
1823868-01-4 structure
Product Name:1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde
CAS No:1823868-01-4
MF:C10H8O3
MW:176.168723106384
CID:6847555
PubChem ID:130120630
Update Time:2025-05-20

1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde
    • EN300-8331578
    • 1823868-01-4
    • DTXSID301220599
    • 1H-2-Benzopyran-7-carboxaldehyde, 3,4-dihydro-1-oxo-
    • Inchi: 1S/C10H8O3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-2,5-6H,3-4H2
    • InChI Key: GVEIBOZTRZNUQN-UHFFFAOYSA-N
    • SMILES: O1C(C2C=C(C=O)C=CC=2CC1)=O

Computed Properties

  • Exact Mass: 176.047344113Da
  • Monoisotopic Mass: 176.047344113Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.4Ų

1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde Pricemore >>

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Additional information on 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbaldehyde

1-Oxo-3,4-Dihydro-1H-2-Benzopyran-7-Carbaldehyde (CAS No. 1823868-01-4)

The compound 1-Oxo-3,4-Dihydro-1H-2-Benzopyran-7-Carbaldehyde, with CAS number 1823868-01-4, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and structural versatility. The molecule features a benzopyran skeleton with a ketone group at position 1 and an aldehyde group at position 7, making it a unique derivative within this class.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery. Researchers have explored its ability to modulate various cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-Oxo-3,4-Dihydro-1H-2-Benzopyran-7-Carbaldehyde exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding underscores its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, this compound has also shown promise in antioxidant studies. A research team from the University of California reported that 1-Oxo-3,4-Dihydro-1H-2-Benzopyran-7-Carbaldehyde effectively scavenges free radicals, thereby protecting cells from oxidative damage. This property makes it a valuable ingredient in cosmeceuticals and nutraceuticals aimed at combating aging and oxidative stress-related conditions.

The synthesis of 1-Oxo-3,4-Dihydro-1H-2-Benzopyran-7-Carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A notable advancement in its synthesis was reported in the journal Organic Process Research & Development, where researchers developed a scalable and environmentally friendly route using microwave-assisted synthesis. This method not only enhances the efficiency of the reaction but also reduces the environmental footprint, aligning with current green chemistry trends.

Another area of interest is the pharmacokinetic profile of this compound. Preclinical studies conducted by researchers at the National Cancer Institute revealed that 1-Oxo-3,4-Dihydro-1H-2-Benzopyran-7-Carbaldehyde exhibits favorable absorption and bioavailability when administered orally. This characteristic is crucial for its potential development as an oral therapeutic agent.

Furthermore, computational studies have provided insights into the molecular interactions of this compound with key biological targets. Using molecular docking simulations, scientists at the University of Oxford identified potential binding sites on several enzymes and receptors that could be modulated by this compound. These findings pave the way for future research into its mechanism of action and therapeutic applications.

In conclusion, 1-Oxo

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